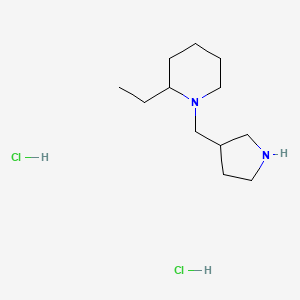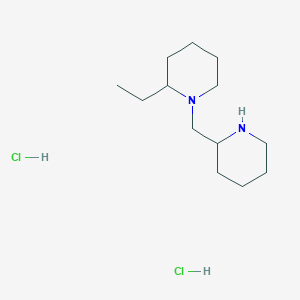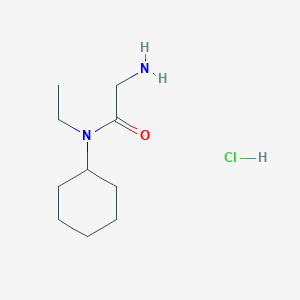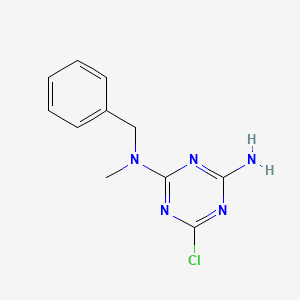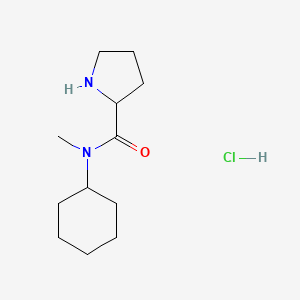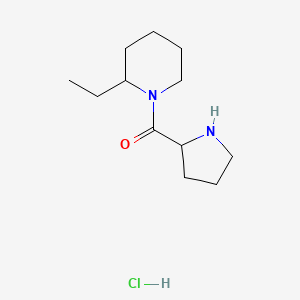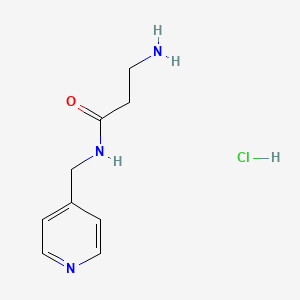
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride
Übersicht
Beschreibung
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the CAS Number: 90303-23-4 . It has a molecular weight of 201.66 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O.ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;/h2-3,5-6H,1,4,9H2,(H,10,11,12);1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Inflammation Inhibition
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride has been explored for its potential in inflammation inhibition. Dassonville et al. (2008) synthesized N-pyridinyl(methyl)indolylpropanamides, including compounds closely related to 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride, and investigated their role as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs). The study highlighted the potency of specific compounds in topical and systemic inflammation inhibition, indicating potential applications in treating conditions characterized by inflammation Dassonville et al., 2008.
Anticonvulsant Properties
Research has also delved into the anticonvulsant potential of compounds structurally similar to 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride. Idris et al. (2011) synthesized and evaluated the anticonvulsant activity of N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds showed significant activity in seizure test models, suggesting the potential of structurally related compounds like 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride in managing seizures and possibly other neurological disorders Idris et al., 2011.
Chemical Synthesis and Pharmacomodulation
The molecule has been a subject of interest in chemical synthesis and pharmacomodulation studies. For example, Tan et al. (2017) reported a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the importance of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride in synthesizing diverse compounds Tan et al., 2017. Lim et al. (2018) also explored pathways for the synthesis of similar compounds, further emphasizing the molecule's role in the development of new chemical entities Lim et al., 2018.
Copper Complexation for Inflammatory Treatment
The complexation properties of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride with metals have been studied, particularly with copper. Jackson et al. (2016) designed a derivative of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride as a potential chelator of copper, aiming to enhance the dermal absorption and bioavailability of copper for treating inflammation associated with rheumatoid arthritis. The study provided insights into the stability constants, structure, and spectroscopic properties of the copper complex, underlining the compound's therapeutic potential Jackson et al., 2016.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-4-1-9(13)12-7-8-2-5-11-6-3-8;/h2-3,5-6H,1,4,7,10H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZPMCBGZTWRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)
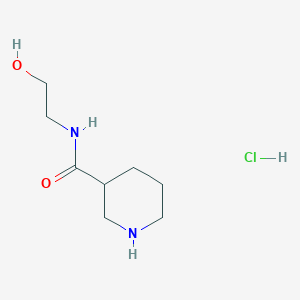
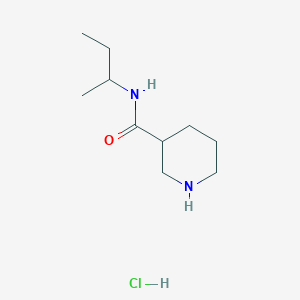
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
